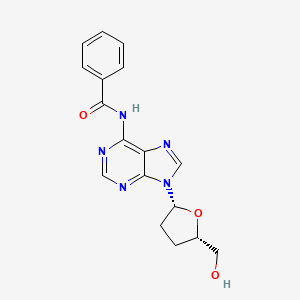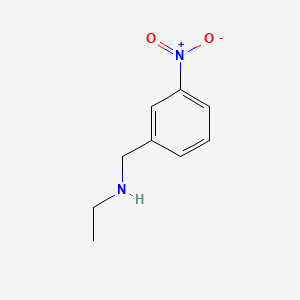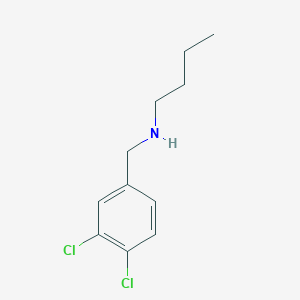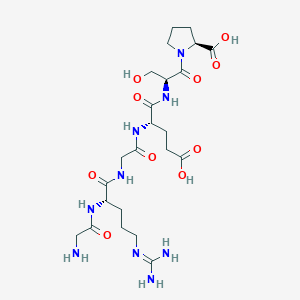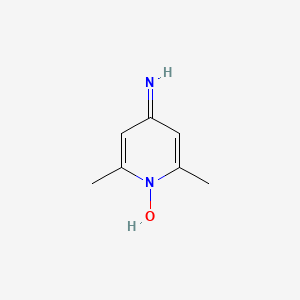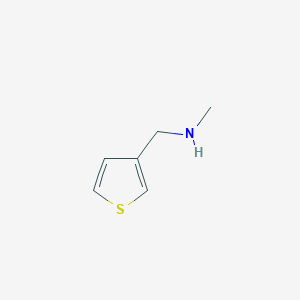
N-Methyl-3-Thiophenemethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-3-Thiophenemethanamine is a chemical compound with the CAS Number: 210552-07-1 . Its IUPAC name is N-methyl-1-(1H-1lambda3-thiophen-3-yl)methanamine . The molecular weight of this compound is 128.22 .
Molecular Structure Analysis
The InChI code for N-Methyl-3-Thiophenemethanamine is 1S/C6H10NS/c1-7-4-6-2-3-8-5-6/h2-3,5,7-8H,4H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
N-Methyl-3-Thiophenemethanamine is a liquid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique
Thermochemical Properties and Applications
N-Methyl-3-Thiophenemethanamine and related thiophene-based compounds find widespread use in modern drug design, biodiagnostics, electronic and optoelectronic devices, and conductive polymers. A study conducted by Roux et al. (2007) explored the experimental and computational thermochemical properties of 2- and 3-thiopheneacetic acid methyl esters, demonstrating their relevance in various scientific applications. The study provided insights into the molecular and electronic structure of these compounds, underscoring their importance in various fields including materials science and pharmaceutical research (Roux et al., 2007).
Neuroprotective Properties
N-Methyl-3-Thiophenemethanamine and its analogs have shown potential as neuroprotective agents. Martin et al. (1994) reported on the synthesis, resolution, and structure-activity relationships of a series of 2-amino-alpha-thienylbenzeneethanamines, identifying compounds like (+/-)-2-amino-N-methyl-alpha-(3-methyl-2-thienyl)-benzeneethanamine++ + as novel noncompetitive NMDA antagonists with neuroprotective properties. These compounds were evaluated for neuroprotective properties in models of ischemia-induced hippocampal damage and cerebral focal ischemia, showing significant reductions in damage (Martin et al., 1994).
Analytical and Forensic Applications
The rise in new psychoactive substances, including various arylcyclohexylamines, has posed significant forensic and legislative challenges. Wallach et al. (2016) described the syntheses of fifteen N-alkyl-arylcyclohexylamines, including compounds derived from 3-methylphenyl and 2-thienyl moieties, for analytical characterizations using multiple forms of mass spectrometry and spectroscopy. This research aids in the identification of newly emerging substances of abuse, highlighting the importance of N-Methyl-3-Thiophenemethanamine derivatives in forensic science (Wallach et al., 2016).
Toxicological Studies
N-Methyl-3-Thiophenemethanamine derivatives have also been a subject of toxicological studies. For example, the assessment of methyl thiophanate-Cu (II) induced DNA damage by Saquib et al. (2009) highlights the toxicological relevance of these compounds. This research studied the ability of this benzimidazole class of fungicide to induce DNA strand breaks, providing valuable information for the assessment of chemical hazards (Saquib et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
N-methyl-1-thiophen-3-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c1-7-4-6-2-3-8-5-6/h2-3,5,7H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPQZFRRRSIHLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CSC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351181 |
Source


|
| Record name | N-Methyl-1-(thiophen-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-3-Thiophenemethanamine | |
CAS RN |
210552-07-1 |
Source


|
| Record name | N-Methyl-1-(thiophen-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

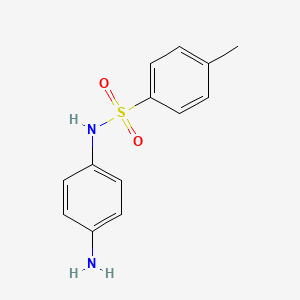
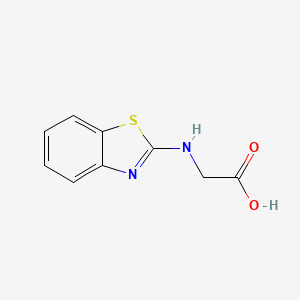
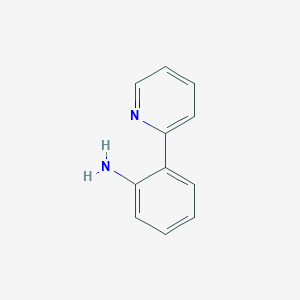
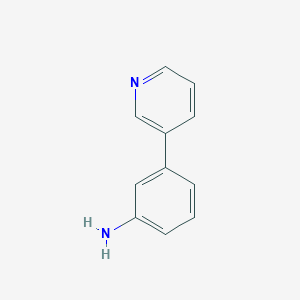
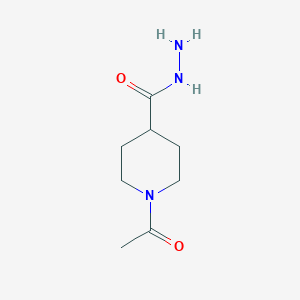


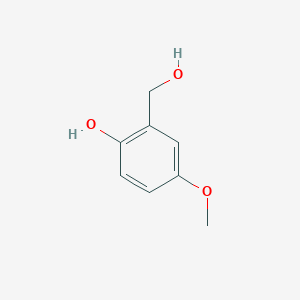
![3H-[1,2]dithiolo[3,4-b]pyridine-3-thione](/img/structure/B1331154.png)
